N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}-N-phenylmethanesulfonamide
Overview
Description
N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}-N-phenylmethanesulfonamide, also known as NMS or methanesulfonamide, is a chemical compound that has gained attention in the scientific community for its potential use in research and drug development.
Mechanism of Action
The exact mechanism of action of N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}-N-phenylmethanesulfonamide is not fully understood, but it is thought to act as an antagonist of certain ion channels in the brain, including the N-methyl-D-aspartate (NMDA) receptor. By blocking these channels, N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}-N-phenylmethanesulfonamide may be able to modulate the activity of neurons and reduce inflammation.
Biochemical and Physiological Effects:
N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}-N-phenylmethanesulfonamide has been shown to have a variety of biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines, decreasing the activity of certain enzymes involved in inflammation, and modulating the activity of ion channels in the brain. It has also been shown to have analgesic and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}-N-phenylmethanesulfonamide in lab experiments is its ability to selectively target certain ion channels in the brain, making it a useful tool for studying the function of these channels. However, its limited solubility in water can make it difficult to use in certain experiments, and its potential toxicity at high doses must be taken into consideration.
Future Directions
There are several potential future directions for research on N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}-N-phenylmethanesulfonamide, including investigating its potential use as a therapeutic agent for neurological disorders, further exploring its anti-inflammatory and analgesic effects, and studying its potential use in cancer research. Additionally, further research is needed to fully understand the mechanism of action of N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}-N-phenylmethanesulfonamide and its potential side effects.
Scientific Research Applications
N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}-N-phenylmethanesulfonamide has been used in a variety of scientific research applications, including as a tool to study the function of ion channels in the brain and as a potential therapeutic agent for neurological disorders. It has also been investigated for its potential use in cancer research and as a treatment for inflammation and pain.
properties
IUPAC Name |
N-[1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]-N-phenylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-4-15(16(20)18-12-10-17(2)11-13-18)19(23(3,21)22)14-8-6-5-7-9-14/h5-9,15H,4,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMLILXMTVEIQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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